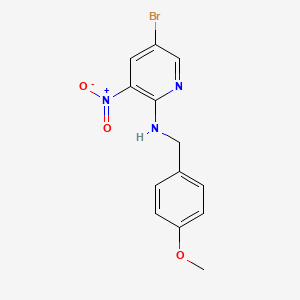
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
Overview
Description
“5-Bromo-N-(4-methoxybenzyl)picolinamide” is a chemical compound with the molecular formula C14H13BrN2O2 . It is a white crystalline solid and is sparingly soluble in water but soluble in organic solvents such as chloroform, methanol, and acetonitrile .
Molecular Structure Analysis
The molecular structure of “5-Bromo-N-(4-methoxybenzyl)picolinamide” consists of a picolinamide ring substituted with a bromine atom, and the nitrogen of the picolinamide ring is attached to a 4-methoxybenzyl group .
Physical And Chemical Properties Analysis
“5-Bromo-N-(4-methoxybenzyl)picolinamide” is a white crystalline solid . It has a molecular weight of 321.17 g/mol . It is sparingly soluble in water but soluble in organic solvents such as chloroform, methanol, and acetonitrile .
Scientific Research Applications
Synthesis and Characterization
- 5-Bromo-2-nitropyridine, a related compound, was synthesized from the corresponding amine through hydrogen peroxide oxidation, demonstrating significant potential in large-scale production with consistent results and safety protocols (Agosti et al., 2017).
Chemical Transformations and Reactions
- Studies on 2-bromo-N-(4-hydroxy-3-methoxyphenethyl)-4,5-methylenedioxybenzylamine and related compounds revealed their potential in photolytic intramolecular cyclisation, forming specific heterocyclic compounds, which could be analogous in the case of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (Kametani et al., 1971).
- Another study elaborated on the preparation of asymmetric 5',6-disubstituted-2,2'-bipyridines, highlighting the role of similar bromo-nitropyridine structures in the synthesis of flexible polydendate ligands (Charbonnière et al., 2002).
Reactivity and Stability Analysis
- Investigations into the reactivity of bromo- and alkoxy-derivatives of nitropyridines, such as 5-bromo-2-nitropyridine, towards ammonia demonstrated the impact of solvent polarity on substitution processes, which might be relevant for understanding the reactivity of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (Hertog & Jouwersma, 1953).
Potential in Photodynamic Therapy
- A zinc phthalocyanine derivative study, involving similar bromo-methoxybenzylidene amino structures, discussed its high singlet oxygen quantum yield and suitability for photodynamic therapy applications, suggesting potential research applications for 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine in similar contexts (Pişkin et al., 2020).
Spectroscopic and Analytical Applications
- The study of Schiff bases derived from 2-aminopyridine, closely related to 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, revealed insights into their electronic absorption spectra and potential as spectroscopic probes (Dueke-Eze et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-20-11-4-2-9(3-5-11)7-15-13-12(17(18)19)6-10(14)8-16-13/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFRHGLSEXNIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674445 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033202-35-5 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





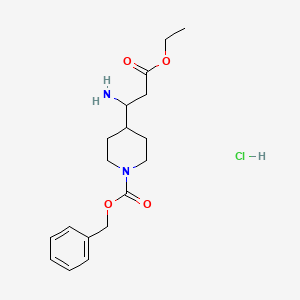

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole](/img/structure/B1522255.png)
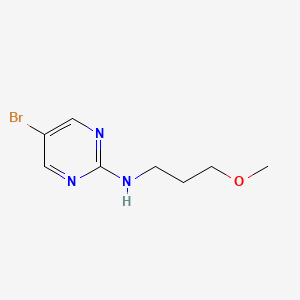
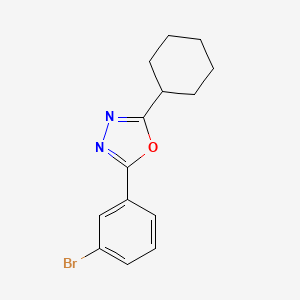
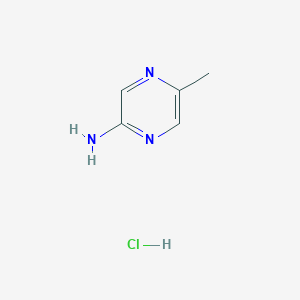

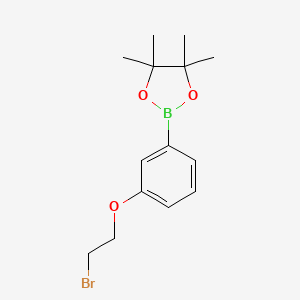


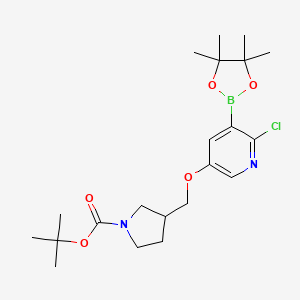
![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)